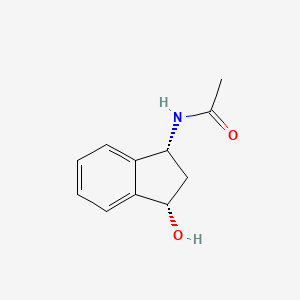
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound with the molecular formula C11H13NO2 It is known for its unique structure, which includes a hydroxy group and an acetamide group attached to an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the stereoselective reduction of a nitrone-alkyne adduct followed by reductive ring opening. One efficient method includes the use of gold (I)-catalyzed cyclization of a propargylic N-hydroxylamine . This process yields a 4-isoxazoline intermediate, which is then converted into the desired compound through stereoselective reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of flow microreactor systems can be applied to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce various alcohol derivatives.
Scientific Research Applications
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in inhibiting ceramide trafficking, which is relevant to certain diseases.
Mechanism of Action
The mechanism by which N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as ceramide transporter proteins. By inhibiting ceramide trafficking, the compound can modulate cellular processes related to lipid metabolism and signaling pathways . This inhibition is achieved through the binding of the compound to the active site of the transporter protein, preventing the transport of ceramide molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,3S)-3-Aminocyclohexyl]acetamide
- tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride
Uniqueness
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide stands out due to its specific stereochemistry and the presence of both hydroxy and acetamide functional groups. This unique combination allows it to interact with biological targets in a distinct manner compared to other similar compounds .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[(1R,3S)-3-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-7(13)12-10-6-11(14)9-5-3-2-4-8(9)10/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11+/m1/s1 |
InChI Key |
HUPHBKUAYGKKDI-MNOVXSKESA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](C2=CC=CC=C12)O |
Canonical SMILES |
CC(=O)NC1CC(C2=CC=CC=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















